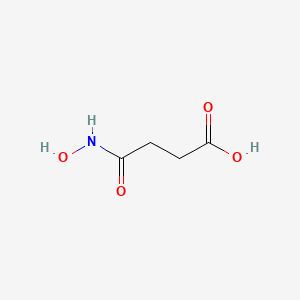

4-(Hydroxyamino)-4-oxobutanoic acid

Description

Overview of 4-(Hydroxyamino)-4-oxobutanoic Acid's Significance in Biochemical and Medical Research

The primary significance of this compound in a research context stems from its core hydroxamic acid structure. This functional group is a powerful metal-binding moiety, a property that is central to the biological activity of this class of compounds. nih.govresearchgate.net While extensive research is available for the broader class of hydroxamic acid derivatives, specific and detailed findings on this compound itself are less prevalent in publicly accessible literature. Its importance is therefore best understood by examining the well-established biochemical roles of its parent class. The presence of both a carboxylic acid and a hydroxamic acid group within its structure makes it a bifunctional molecule with potential for diverse chemical interactions and applications, positioning it as a building block or a simple model compound for studying the more complex behaviors of other hydroxamic acids.

Academic Context and Research Trajectories of Hydroxamic Acid Derivatives

The academic and industrial research into hydroxamic acid derivatives is both broad and deep, primarily driven by their potent and versatile biological activities. nih.govacs.org The defining chemical feature of hydroxamic acids is their ability to act as excellent chelators of metal ions, particularly for zinc (Zn(II)) and iron (Fe(III)), which are crucial cofactors in many enzymes. acs.orgresearchgate.net This chelating ability is the foundation for their most significant application in medicinal chemistry: the inhibition of metalloenzymes. nih.gov

Key Research Areas:

Histone Deacetylase (HDAC) Inhibition: A major focus of research has been on the development of hydroxamic acid derivatives as inhibitors of histone deacetylases (HDACs), a class of zinc-dependent enzymes. nih.gov HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov The approval of several hydroxamic acid-based HDAC inhibitors as anticancer drugs has significantly elevated the prominence of this class of compounds in medicinal chemistry. nih.govresearchgate.net

Matrix Metalloproteinase (MMP) Inhibition: Hydroxamic acids have been extensively investigated as inhibitors of matrix metalloproteinases (MMPs), another family of zinc-containing enzymes. acs.org MMPs are involved in the degradation of the extracellular matrix, a process implicated in cancer metastasis and arthritis. Marimastat is an example of a potent, broad-spectrum hydroxamic acid-based MMP inhibitor. acs.org

Inhibition of Other Metalloenzymes: The research trajectory has expanded to include a variety of other metalloenzymes. These include A Disintegrin and Metalloproteinases (ADAMs), 5-lipoxygenase (an iron-containing enzyme involved in inflammatory responses), and carbonic anhydrases (zinc metalloenzymes). acs.orgtandfonline.com Furthermore, hydroxamic acids have been studied as inhibitors of bacterial enzymes, such as UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), presenting a potential avenue for new antibiotics. acs.org

Iron Chelation Therapy: Beyond enzyme inhibition, the strong affinity of hydroxamic acids for iron (Fe(III)) is utilized in chelation therapy. acs.org For instance, Deferoxamine, a siderophore containing hydroxamic acid groups, is a clinically approved drug for treating iron overload resulting from conditions like thalassemia. acs.org

Research Trajectories and Strategies:

Current research continues to explore the vast therapeutic potential of hydroxamic acid derivatives. A significant challenge and a major direction of ongoing research is the development of isoform-selective inhibitors. nih.gov Many early inhibitors targeted a broad spectrum of enzymes (e.g., multiple HDAC or MMP isoforms), which often led to off-target effects. Modern research employs strategies like computer-aided drug design, including pharmacophore modeling and molecular dynamics simulations, to discover and optimize derivatives with high selectivity for a specific enzyme target, thereby improving efficacy and reducing toxicity. nih.gov Researchers are also investigating the structure-activity relationships that govern the potential mutagenicity of some hydroxamic acids, aiming to design safer therapeutic agents. nih.gov

| Enzyme Target | Metal Cofactor | Therapeutic Area of Interest | Source |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Zn(II) | Oncology | nih.govnih.gov |

| Matrix Metalloproteinases (MMPs) | Zn(II) | Oncology, Arthritis | acs.org |

| A Disintegrin and Metalloproteinases (ADAMs) | Zn(II) | Rheumatoid Arthritis | acs.org |

| 5-Lipoxygenase (5-LO) | Fe(III) | Inflammation, Asthma | acs.org |

| Carbonic Anhydrases (CAs) | Zn(II) | Glaucoma, Oncology, Chagas Disease | acs.orgtandfonline.com |

| UDP-3-O-Acyl-N-acetylglucosamine deacetylase (LpxC) | Zn(II) | Bacterial Infections | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxyamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEUQNZXCIVHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291236 | |

| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-99-1 | |

| Record name | 4743-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxyamino 4 Oxobutanoic Acid and Its Research Derivatives

Established Synthetic Pathways for 4-(Hydroxyamino)-4-oxobutanoic Acid

The primary and most direct route for synthesizing this compound involves the reaction of succinic anhydride (B1165640) with hydroxylamine (B1172632). mdpi.comchemicalbook.com This method is favored for its simplicity and the ready availability of the starting materials.

Reaction Mechanisms and Conditions for Core Compound Synthesis

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of succinic anhydride with hydroxylamine. acs.orgstackexchange.com The reaction proceeds via the nucleophilic attack of the hydroxylamine's nitrogen atom on one of the carbonyl carbons of the succinic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding N-hydroxy-succinamic acid. stackexchange.com

A common procedure involves dissolving succinic anhydride in a suitable solvent, followed by the addition of hydroxylamine or its salt, such as hydroxylamine hydrochloride. The reaction is often carried out under mild conditions. beilstein-archives.org One specific method involves the reaction of succinic anhydride with O-benzylhydroxylamine in benzene, followed by hydrogenation to remove the benzyl (B1604629) protecting group, yielding the final product. chemicalbook.com

The reaction mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks one of the electrophilic carbonyl carbons of succinic anhydride. stackexchange.com

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate. stackexchange.com

Ring Opening: The intermediate collapses, leading to the opening of the five-membered anhydride ring.

Proton Transfer: A proton transfer results in the formation of this compound.

Synthesis of Related Hydroxamic Acid Analogues and Derivatives for Research Applications

The synthesis of hydroxamic acid analogues and derivatives is crucial for developing new therapeutic agents and research tools. mdpi.comnih.gov These derivatives often exhibit enhanced biological activity or specificity.

Strategies for Introducing Functional Groups and Structural Modifications

Various strategies have been developed to introduce functional groups and modify the structure of hydroxamic acids. A versatile two-step approach involves the initial synthesis of an N-substituted succinimide (B58015) from succinic anhydride and a primary amine or hydrazide. mdpi.combeilstein-archives.org The subsequent step is the opening of the imide ring with hydroxylamine to yield the desired N-substituted hydroxamic acid derivative. mdpi.combeilstein-archives.org This method allows for the introduction of a wide range of functional groups by varying the initial amine or hydrazide.

Other methods for synthesizing hydroxamic acid derivatives include:

Activation of Carboxylic Acids: Carboxylic acids can be activated using reagents like N,N'-carbonyldiimidazole (CDI) followed by reaction with hydroxylamine. tandfonline.com This method is operationally simple and provides good yields. tandfonline.com

From Esters: The reaction of esters with hydroxylamine under basic conditions is a common method for hydroxamic acid synthesis. eurjchem.comoaepublish.com

Use of Protecting Groups: To avoid side reactions and improve yields, protected hydroxylamines such as O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH2) are often used. chemicalbook.comnih.gov The protecting group is removed in the final step of the synthesis. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis techniques have been employed for the rapid generation of libraries of hydroxamic acid derivatives for screening purposes. nih.gov

Table 1: Synthetic Strategies for Hydroxamic Acid Derivatives

| Starting Material | Reagents | Key Features |

| Succinic Anhydride & Amine | 1. Polyphosphate ester (PPE) 2. Hydroxylamine | Two-step process allowing for diverse substitutions. mdpi.combeilstein-archives.org |

| Carboxylic Acids | N,N'-Carbonyldiimidazole (CDI), Hydroxylamine | Simple, good yields. tandfonline.com |

| Esters | Hydroxylamine, Base | Common and effective method. eurjchem.comoaepublish.com |

| Carboxylic Acids | O-Protected Hydroxylamine, Coupling Agents | Avoids side reactions, suitable for delicate substrates. chemicalbook.comnih.gov |

Expedited and High-Yield Synthetic Approaches

Researchers continuously seek to develop more efficient synthetic routes to hydroxamic acids. One such approach involves the palladium-catalyzed carbonylation of iodo-alkene derivatives, which can reduce a multi-step synthesis into a single, high-yielding step. tandfonline.com Another method utilizes masked O-substituted isocyanates to react with unactivated carboxylic acids, offering broad functional group tolerance and high yields. organic-chemistry.org

The use of activating agents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) can also promote the synthesis of hydroxamic acids from carboxylic acids and hydroxylamine hydrochloride with good yields and compatibility with protecting groups. organic-chemistry.org

Bioengineering Routes for Analogues with Enhanced Research Utility

Bioengineering approaches offer environmentally friendly and highly selective methods for synthesizing hydroxamic acid analogues. Bacterial amidases, for instance, can catalyze the conversion of amides to hydroxamic acids in the presence of hydroxylamine under neutral pH and with high yields. nih.gov Specifically, the acyltransferase activity of Bacillus smithii has been used to produce nicotinic acid hydroxamate from nicotinamide (B372718) efficiently. nih.govnih.gov These enzymatic methods can be highly enantioselective, as demonstrated by the conversion of only the R-enantiomer of a racemic cyclopropyl-derived amide into the corresponding hydroxamic acid. nih.gov

Biochemical and Pharmacological Research on 4 Hydroxyamino 4 Oxobutanoic Acid

Enzyme Inhibition Studies of 4-(Hydroxyamino)-4-oxobutanoic Acid and Analogues

Research into the inhibitory effects of hydroxamic acid compounds has spanned a diverse range of enzymatic targets. The ability of the hydroxamate group to coordinate with metal cofactors, particularly zinc, is a central theme in their mechanism of action. nih.govnih.gov However, their activity is not limited to metalloenzymes, as interactions with other enzyme types have also been documented.

Inhibition of Specific Enzyme Classes by Hydroxamic Acid Compounds

Hydroxamic acids are widely recognized for their potent inhibition of metallopeptidases, a broad family of proteases that utilize a metal ion for their catalytic activity. nih.gov A significant subclass of these are the zinc metallopeptidases, which include enzymes like carboxypeptidase A and the matrix metalloproteinases (MMPs). nih.gov The inhibitory action of hydroxamic acids against these enzymes is generally competitive. nih.gov

The primary mechanism involves the hydroxamate anion, which effectively displaces a water molecule from the zinc ion (Zn²⁺) located within the enzyme's active site. nih.gov This strong coordination with the essential zinc cofactor disrupts the catalytic cycle and inhibits the enzyme. The affinity of these inhibitors can be influenced by the nature of the acyl group attached to the hydroxamic acid moiety. nih.gov

Research has focused on developing synthetic peptidyl hydroxamic acids as inhibitors for various human matrix metalloproteinases. nih.gov These enzymes are involved in the degradation of the extracellular matrix and are implicated in conditions like arthritis and cancer. nih.gov

A notable example is the water-soluble inhibitor p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH (FN-439), which has demonstrated inhibitory activity against several MMPs. nih.gov

Table 1: Inhibition of Human Matrix Metalloproteinases by FN-439 Data sourced from PubMed nih.gov

| Enzyme Target | IC50 (M) |

| Interstitial Collagenase | 1 x 10⁻⁶ |

| Granulocyte Collagenase | 3.0 x 10⁻⁵ |

| Granulocyte Gelatinase | 1.5 x 10⁻⁴ |

| Skin Fibroblast Stromelysin | 1.5 x 10⁻⁴ |

Importantly, FN-439 was found to be stable against degradation by other proteases like pronase and human granulocyte elastase, suggesting its potential for in vivo applications. nih.gov Other research has explored succinyl hydroxamate derivatives and sulfonamide-based hydroxamic acids as potential MMP inhibitors. nih.gov

Hydroxamic acids have been identified as a novel class of inhibitors for mammalian serine racemase (SR), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govnih.gov This enzyme is crucial for synthesizing the neurotransmitter D-serine, which activates NMDA receptors in the central nervous system. nih.govnih.gov

A screening of various small aliphatic hydroxamic acids revealed them to be potent SR inhibitors. wikipedia.org While the metal-chelating ability of hydroxamic acids initially suggested that inhibition might occur through the sequestration of Mg²⁺, a known SR activator, studies showed this was not the case. The inhibition remained effective even with a five-fold molar excess of Mg²⁺ over the inhibitor. nih.govwikipedia.org

Instead, the mechanism for some hydroxamic acids involves an irreversible interaction with the PLP cofactor, forming aldoxime species. nih.gov However, not all inhibitory hydroxamic acids act this way. L-aspartic acid β-hydroxamate, an analogue of this compound, was identified as a competitive and selective inhibitor of serine racemase. nih.govwikipedia.org This compound forms a reversible aldimine species with PLP, which may function as a transition state mimetic. nih.gov

Table 2: Inhibition of Mouse Serine Racemase by L-aspartic acid β-hydroxamate Data sourced from the Journal of Medicinal Chemistry wikipedia.org

| Compound | IC50 (μM) |

| L-aspartic acid β-hydroxamate | 1300 ± 200 |

This selectivity makes L-aspartic acid β-hydroxamate a valuable lead compound for developing more specific SR inhibitors. nih.gov

The thioredoxin (Trx) system is vital for maintaining the reduced state of intracellular proteins, and its main enzyme, thioredoxin reductase (TrxR), is a target for inhibition. researchgate.netdrugbank.com Research has shown that certain hydroxamic acid derivatives can indirectly inhibit this system.

Specifically, the histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA) has been shown to affect the thioredoxin system. researchgate.net Treatment with SAHA leads to an increase in the Trx1 inhibitor protein (Txnip) and a decrease in Trx1 activity. researchgate.net This results in a shift of the Trx1 protein towards a more oxidized state, contributing to oxidative stress within the cell. researchgate.netnih.gov This effect is considered one of the potential mechanisms for SAHA's anticancer properties. researchgate.net

Calpains are a family of calcium-dependent cysteine proteases. nih.gov While various compounds, including peptidyl epoxides, aldehydes, and ketoamides, have been investigated as calpain inhibitors, the available search results did not yield specific research on the direct inhibition of calpains by hydroxamic acid compounds. nih.gov

Cholinesterases: Research into the direct inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by hydroxamic acids is limited in the provided sources. However, some studies have explored their role in the context of cholinesterase activity. One study found that certain indoline-based benzhydroxamic acids, designed as HDAC6 inhibitors, also demonstrated moderate inhibitory interactions with both AChE and BChE. researchgate.net Other research has focused on the ability of hydroxamic acids to act as reactivators for cholinesterases that have been inhibited by organophosphorus compounds, rather than acting as primary inhibitors themselves. nih.govnih.gov

Xanthine (B1682287) Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. wikipedia.org While common inhibitors include compounds like allopurinol (B61711) and febuxostat, a United States patent describes the use of compounds containing a hydroxamate moiety (–N(OH)C(═O)--) as xanthine oxidase inhibitors for the manufacture of medicaments to be used as anti-ischaemic agents. google.com This indicates that the hydroxamic acid functional group has been considered a viable scaffold for the design of xanthine oxidase inhibitors.

Mechanisms of Enzyme Inhibition by this compound Derivatives

Derivatives of this compound employ several mechanisms to inhibit enzyme activity, primarily by interacting with the enzyme's active site. These mechanisms include direct binding interactions, potential for irreversible inhibition, and chelation of essential metal ions within the active site.

Derivatives of this compound, which fall under the broader classes of succinimide (B58015) and hydroxamic acid derivatives, are known to act as competitive inhibitors for various enzymes. nih.govmdpi.com This type of inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding. khanacademy.org

For instance, studies on succinimide derivatives have demonstrated their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. nih.govmdpi.com Computational docking studies and kinetic analyses have shown that these derivatives occupy the active site of the enzyme. nih.gov The inhibitory potency is influenced by the nature and size of the substituents on the succinimide structure. mdpi.com

A suicide substrate, or mechanism-based inactivator, is an inhibitor that is converted to a highly reactive species by the catalytic action of the target enzyme, which then irreversibly inactivates the enzyme. While some succinic acid derivatives have been reported to act as irreversible inhibitors of enzymes like acetylcholinesterase, there is currently no direct scientific evidence to suggest that this compound or its derivatives specifically function through a suicide substrate mechanism. nih.gov Irreversible inhibition can occur through the formation of a stable covalent bond between the inhibitor and the enzyme, permanently blocking its activity. nih.gov

A primary mechanism of inhibition for hydroxamic acid derivatives, including this compound, is the chelation of metal ions in the active sites of metalloenzymes. nih.gov Many enzymes, such as matrix metalloproteinases (MMPs) and urease, contain a metal ion (typically zinc or nickel) that is essential for their catalytic activity. nih.govmedchemexpress.com

The hydroxamic acid moiety (-CONHOH) is an excellent metal-binding group. It can coordinate with the metal ion in the enzyme's active site, disrupting the normal catalytic process and leading to inhibition. For example, hydroxamic acid-based inhibitors have been extensively studied as inhibitors of MMPs, where the hydroxamic acid group chelates the catalytic zinc ion. adooq.comsigmaaldrich.commedchemexpress.com Similarly, chlorhexidine (B1668724) has been shown to inhibit MMPs, with evidence suggesting a cation-chelating mechanism. nih.gov This metal-chelating ability is a key feature contributing to the pharmacological activity of many hydroxamic acid derivatives.

Role in Biological Processes and Pathways

The biological roles of this compound and its derivatives are intrinsically linked to their ability to inhibit specific enzymes, thereby modulating various cellular and physiological processes.

While direct studies on the comprehensive effects of this compound on metabolic pathways are limited, the inhibition of key enzymes by its derivatives can infer potential metabolic consequences. For instance, the inhibition of enzymes involved in critical metabolic pathways could lead to significant alterations in cellular metabolism.

Research on a related compound, N-hydroxy-pipecolic acid, has shown that it acts as a mobile metabolite in plants, inducing systemic acquired resistance, a plant-wide defense response. nih.gov This suggests that N-hydroxy amino acid derivatives can function as signaling molecules that modulate complex biological pathways. nih.gov Furthermore, succinate (B1194679) itself is a key intermediate in the citric acid cycle, and engineered metabolic pathways can enhance its production for industrial applications. nih.gov The introduction of inhibitors that mimic or interfere with succinate-related pathways could therefore have significant metabolic implications. The computational tool BNICE has been used to explore novel biosynthetic routes for various chemicals, highlighting that pyruvate (B1213749) and succinate are ideal intermediates for high-yield production from glucose, indicating the centrality of these molecules in metabolism. nih.gov

The reactivity of this compound and its derivatives allows for interaction with various biomolecules, particularly proteins. A key reactive precursor, N-hydroxysuccinimide (NHS), is widely used in biochemistry to activate carboxylic acids for the purpose of covalently linking them to the primary amine groups of lysine (B10760008) residues in proteins. wikipedia.orgtaylorandfrancis.com This reaction forms a stable amide bond and is a common method for protein modification and labeling. wikipedia.org

This principle suggests that this compound, as N-hydroxysuccinamic acid, could potentially react with proteins. While specific studies detailing the adduction of this compound to proteins are not prevalent, the general reactivity of related compounds supports this possibility. For example, N-phthaloylamino acid hydroxamates have been shown to exhibit antimicrobial activity, which is thought to involve the chelation of metal ions in bacterial enzymes and potentially destabilization of mRNA. nih.gov Additionally, some hydroxamic acids have demonstrated a narrow spectrum of antibacterial activity, though not antifungal activity. nih.gov

The interaction of small molecules with proteins can be studied using techniques like mass spectrometry to identify specific adducts. nih.gov Such studies on other reactive aldehydes have revealed preferential targeting of certain protein residues, leading to alterations in protein function. nih.gov

Oxidative Stress Regulation

The role of this compound in the intricate regulation of oxidative stress is an area of growing scientific interest. While direct research on this specific compound is limited, the broader class of hydroxamic acids, to which it belongs, has demonstrated notable effects on oxidative balance. Furthermore, many hydroxamic acids are recognized as histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in cellular processes, including the response to oxidative stress. researchgate.netnih.govovid.com

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.gov ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are natural byproducts of cellular metabolism and can cause damage to lipids, proteins, and DNA. nih.gov

Research into hydroxamic acids suggests a potential for these compounds to modulate oxidative stress through several mechanisms. These may include direct radical scavenging activities and the chelation of metal ions that can catalyze oxidative reactions. nih.gov A study on a series of hydroxamic acid derivatives demonstrated their capacity to act as potent antioxidants, effectively inhibiting lipid peroxidation. nih.gov

Moreover, the action of some hydroxamic acids as HDAC inhibitors provides an indirect pathway for regulating oxidative stress. nih.govnih.gov HDACs are involved in the epigenetic regulation of gene expression. nih.gov By inhibiting HDACs, these compounds can influence the expression of genes involved in antioxidant defense pathways. For instance, HDAC inhibitors have been shown to augment the acetylation and activation of transcription factors like Sp1, which can lead to the expression of protective genes that confer resistance to oxidative stress-induced cell death. nih.gov

Studies have indicated that HDAC inhibitors can restore mitochondrial function and reduce the expression of inflammatory and hypoxia-related mediators, which are closely linked to oxidative stress. nih.gov For example, the HDAC inhibitor Trichostatin A has been observed to decrease the expression of NF-κB and HIF1α, key players in inflammation and hypoxia, respectively. nih.gov

While these findings are promising, it is important to note that they are based on studies of related hydroxamic acids and the broader class of HDAC inhibitors. Further research is required to specifically elucidate the mechanisms and efficacy of this compound in oxidative stress regulation.

Below is a table summarizing the antioxidant activities of various hydroxamic acids, illustrating the potential of this chemical class in combating oxidative stress.

| Compound Class | Assay | Activity | Reference |

| Hydroxyurea Derivatives | DPPH Radical Scavenging | EC50 values < 0.06 mM | nih.gov |

| Hydroxamic Acids | Fe2+ Ion Chelation | Stronger than quercetin | nih.gov |

| Hydroxamic Acids | β-carotene-linoleic acid assay | Potent lipid peroxidation inhibitors | nih.gov |

Structure Activity Relationship Sar and Rational Design of 4 Hydroxyamino 4 Oxobutanoic Acid Derivatives

Elucidating Key Structural Features for Biological Activity

The biological activity of 4-(hydroxyamino)-4-oxobutanoic acid derivatives is critically dependent on a few key structural features that form the basis of their interaction with metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and the tumor necrosis factor-alpha converting enzyme (TACE).

The most crucial feature is the hydroxamic acid moiety (-CONHOH) . This group acts as a powerful bidentate zinc-binding group (ZBG), essential for chelating the Zn²⁺ ion within the enzyme's active site. nih.gov This interaction is a primary determinant of the inhibitory activity. nih.gov

The succinic acid backbone provides the foundational structure that correctly positions the zinc-binding group and the appended functionalities into the enzyme's binding pockets. The length and conformational flexibility of this linker are vital. For instance, in the design of HDAC inhibitors, the linker mimics the acetylated lysine (B10760008) side chain of histone substrates, placing the ZBG at the bottom of the catalytic tunnel.

Derivatives are generally composed of three main parts based on this scaffold: the ZBG, a linker (the butanoic acid chain), and a "capping" group that interacts with the surface of the enzyme active site. The nature of this capping group is a major driver of potency and selectivity. For example, in a series of succinimide (B58015) hydroxamic acids developed as HDAC inhibitors, macrocyclic structures were initially found to be potent. However, it was later discovered that non-macrocyclic analogues with appropriate substitutions could achieve equipotent activity, highlighting that the specific interactions of the capping group are more critical than macrocyclization itself. nih.gov

In the context of TACE inhibitors derived from a cyclic succinate (B1194679) core, rational design efforts have shown that constraining the succinate backbone, for instance within a cyclohexyl or piperidine (B6355638) ring, is a key feature for potent inhibition. nih.govnih.gov This conformational constraint helps to present the other functional groups in an optimal orientation for binding.

Impact of Functional Group Modifications on Potency and Selectivity

Modifying the functional groups appended to the core this compound scaffold has a profound impact on inhibitor potency and selectivity. These modifications are tailored to exploit the specific topologies of different enzyme active sites.

For inhibitors of matrix metalloproteinases (MMPs) , selectivity is a significant challenge due to the high conservation of active sites across the MMP family. Systematic modification of an N-arylsulfonyl group and an amino acid backbone attached to a hydroxamate core has been used to enhance selectivity for MMP-2. elsevierpure.comnih.gov Specific substitutions on these moieties can create favorable interactions with the unique, non-conserved regions of the MMP-2 active site, such as the S1' specificity pocket.

In the development of calpain inhibitors , derivatives of 4-aryl-4-oxobutanoic acid amides were synthesized. While not strictly hydroxamates, they illustrate the importance of the "warhead" region. A derivative featuring a primary amide and a 2-methoxymethoxy group on the phenyl ring was identified as the most potent inhibitor of µ-calpain, with an IC₅₀ of 0.34 µM. nih.gov This demonstrates that even subtle electronic and steric changes on the aryl ring can significantly influence potency.

For TACE inhibitors , optimization of a lead compound involved modifying a cyclohexyl ring and a quinoline (B57606) moiety. nih.gov Swapping the cyclohexyl ring for a piperidine ring and making substitutions on the quinoline led to a series of inhibitors with potent activity in whole blood assays. nih.gov This highlights how altering the linker's ring structure and the capping group can improve both potency and pharmacokinetic properties.

The following table summarizes the impact of specific functional group modifications on the activity of this compound derivatives against various enzymes.

| Enzyme Target | Basic Scaffold | Key Modification | Effect on Activity | Reference Compound | IC₅₀ |

| µ-Calpain | 4-Aryl-4-oxobutanoic acid amide | 2-methoxymethoxy on phenyl ring, primary amide warhead | Most potent inhibition | 4c-2 | 0.34 µM |

| TACE | Cyclic Succinate Hydroxamate | Introduction of piperidine ring and modified quinoline | Potent activity in whole blood assay and excellent selectivity | IM491 | 20 nM (WBA) |

| MMP-2 | Hydroxamate with N-arylsulfonyl group | Systematic modification of N-arylsulfonyl group and amino acid backbone | Strong, selective inhibition | 1ad, 1af, 4an | Nanomolar range |

Design Principles for Novel this compound-Based Inhibitors

The development of novel inhibitors based on the this compound scaffold follows several key design principles derived from extensive SAR studies.

A primary principle is the three-component model , consisting of:

A zinc-binding group , which is typically the hydroxamic acid.

A linker or scaffold , the succinic acid backbone, which traverses the active site channel.

A capping group , often a larger aromatic or heterocyclic system, which interacts with the surface region of the enzyme's active site.

The design process often starts with a known inhibitor or the natural substrate of the target enzyme. For example, the design of TACE inhibitors was based on the broad-spectrum MMP inhibitor CGS 27023A, leading to a novel series of cyclic succinate inhibitors. nih.gov

Conformational constraint of the succinic acid backbone is a powerful strategy. By incorporating the scaffold into a cyclic system, such as a cyclohexane, piperidine, or proline ring, the entropic penalty of binding is reduced, and the substituents can be locked into a more favorable binding conformation. This has been successfully applied in the design of inhibitors for TACE and MMPs. nih.gov

Another key principle is the exploitation of enzyme-specific pockets . While the catalytic core of many metalloenzymes is similar, the outer regions and specificity pockets (like the S1' pocket in MMPs) can vary significantly. Designing capping groups that form specific hydrogen bonds, hydrophobic, or electrostatic interactions with these unique regions is crucial for achieving selectivity. For HDAC inhibitors, this involves designing capping groups that interact with the residues at the rim of the active site tunnel.

Finally, the principle of molecular hybridization is increasingly employed. This involves combining the hydroxamic acid pharmacophore with other known anticancer or anti-inflammatory pharmacophores. nih.gov This can lead to multi-target inhibitors or compounds with enhanced potency against a single target. nih.gov For instance, appropriately substituted non-macrocyclic succinimides have been shown to be equipotent to more complex macrocyclic structures in HDAC inhibition, simplifying synthesis while retaining potency. nih.gov

Advanced Research Applications and Therapeutic Potential of 4 Hydroxyamino 4 Oxobutanoic Acid Analogues

Applications as Biochemical and Molecular Biology Tool Compounds

Hydroxamic acid derivatives are widely used as tool compounds in biochemical and molecular biology research, primarily due to their ability to inhibit histone deacetylases (HDACs). pnas.org HDACs are crucial enzymes that regulate gene expression by modifying chromatin structure. pnas.org By inhibiting these enzymes, researchers can study the downstream effects on gene transcription and cellular processes.

Suberoylanilide hydroxamic acid (SAHA) is a prominent example of a hydroxamic acid derivative used as a research tool. pnas.org It acts as a potent, non-selective HDAC inhibitor, inducing growth arrest, differentiation, and apoptosis in transformed cells. pnas.org In molecular biology, SAHA and similar compounds are used to investigate the role of histone acetylation in various biological phenomena, including the pathogenesis of diseases like Huntington's disease. pnas.org Studies in cell culture and various model organisms have utilized HDAC inhibitors to explore potential therapeutic strategies for diseases involving transcriptional dysregulation. pnas.org

The core mechanism involves the hydroxamic acid group binding to the zinc ion within the active site of HDAC enzymes, effectively blocking their function. This inhibition leads to an increase in histone acetylation, altering chromatin and modulating the expression of specific genes. pnas.org

Investigational Therapeutic Applications of Hydroxamic Acid Derivatives

The unique properties of hydroxamic acid derivatives have led to their investigation in a wide range of therapeutic areas, including neurological disorders, infectious diseases, and oncology. nih.gov

Hydroxamic acid derivatives, particularly HDAC inhibitors, show considerable promise for treating neurological disorders. nih.gov Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, has been identified as a key driver of neuroplasticity—the brain's ability to reorganize itself. neu.edu It achieves this by promoting epigenetic changes that can correct faulty neuronal functioning and improve memory and learning. neu.edu

In preclinical models of Huntington's disease, an inherited neurodegenerative disorder, SAHA has been shown to cross the blood-brain barrier, increase histone acetylation in the brain, and alleviate motor deficits. pnas.org Research has also explored other hydroxamic acid derivatives for neuroprotection. nih.gov For instance, memantine-based hydroxamic acids have been designed to penetrate the blood-brain barrier and target HDAC6, an enzyme implicated in Alzheimer's disease. nih.gov In vivo studies using transgenic mouse models of Alzheimer's have shown that certain hydroxamic acids can effectively inhibit HDAC6 and reduce the aggregation of β-amyloid peptides, which are hallmarks of the disease. nih.gov

Table 1: Investigational Hydroxamic Acid Derivatives in Neurological Disorders

| Compound/Derivative Class | Target/Mechanism | Investigational Area | Key Findings |

| Suberoylanilide hydroxamic acid (SAHA) | Pan-HDAC inhibitor | Huntington's Disease, General Neuroplasticity | Crosses blood-brain barrier, improves motor deficits in mouse models, and promotes neuroplasticity. pnas.orgneu.edu |

| Memantine-based hydroxamic acids | HDAC6 inhibitor | Alzheimer's Disease | Designed to penetrate the blood-brain barrier and exhibit anti-aggregation properties against β-amyloid peptides. nih.gov |

The global challenge of drug-resistant malaria has spurred the development of novel therapeutic agents. Research in this area has included the modification of existing drug scaffolds, such as 4-aminoquinoline (B48711), the core structure of the well-known anti-malarial drug chloroquine. nih.govajol.info Scientists have synthesized new series of side-chain modified 4-aminoquinolines that have demonstrated activity against both drug-susceptible and multidrug-resistant strains of Plasmodium falciparum in vitro. nih.gov

One strategy involves creating conjugates of 4-aminoquinoline with cationic amino acids like lysine (B10760008) and ornithine to improve activity. nih.gov Another approach has been the development of 4-aminoquinoline hydrazone analogues, which have shown efficacy against multidrug-resistant malaria strains. nih.gov These hydrazone compounds were found to be most effective against the ring stages of the parasite's life cycle. nih.gov While not direct derivatives of 4-(hydroxyamino)-4-oxobutanoic acid, this research highlights the broader strategy of modifying core chemical structures to overcome drug resistance in infectious diseases. nih.govnih.gov

Hydroxamic acid derivatives are a well-established class of anti-cancer agents, primarily functioning as HDAC inhibitors. nih.gov Several hydroxamic acid-based drugs have received regulatory approval for cancer treatment. nih.gov Their anti-cancer effects stem from their ability to induce cell cycle arrest, differentiation, and apoptosis in tumor cells. pnas.org

Three notable approved drugs are:

Vorinostat (SAHA)

Belinostat

Panobinostat

These drugs are used in the treatment of hematological malignancies such as T-cell lymphoma and multiple myeloma. nih.gov The hydroxamic acid moiety in these molecules is crucial for their inhibitory activity against HDACs. nih.gov

Research continues to explore new analogues for improved efficacy and broader applications. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anti-cancer and antioxidant properties. mdpi.com Certain compounds in this series demonstrated the ability to reduce the viability and suppress the migration of A549 lung cancer cells in vitro, while showing favorable cytotoxicity profiles against noncancerous cells. mdpi.com Other research focuses on modifying natural products, such as developing analogues of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization, to create new anti-cancer candidates. frontiersin.org

Table 2: Examples of Hydroxamic Acid-Based Anti-Cancer Drugs

| Drug Name | Chemical Class | Primary Target | Approved for Treatment Of |

| Vorinostat (SAHA) | Hydroxamic Acid | Histone Deacetylases (HDACs) | T-cell lymphoma nih.gov |

| Belinostat | Hydroxamic Acid | Histone Deacetylases (HDACs) | T-cell lymphoma nih.gov |

| Panobinostat | Hydroxamic Acid | Histone Deacetylases (HDACs) | Multiple Myeloma nih.gov |

Development as Radiochemical Ligands for Medical Imaging

The ability of hydroxamic acids to chelate metals is also exploited in the field of medical imaging. publish.csiro.au They serve as multidentate ligands to coordinate radiometals used in nuclear medicine, particularly for Positron Emission Tomography (PET). publish.csiro.au

Zirconium-89 (89Zr) is a radionuclide with properties that make it highly suitable for PET imaging, especially for tracking large biomolecules like monoclonal antibodies (mAbs) due to its relatively long half-life of 78.41 hours. researchgate.netnih.gov For in vivo applications, the 89Zr ion must be stably held by a chelating ligand to prevent its release and subsequent accumulation in bone. publish.csiro.aunih.gov

Hydroxamic acid-based chelators, particularly derivatives of the siderophore desferrioxamine B (DFOB), are extensively used for this purpose. publish.csiro.au DFOB is a trimeric hydroxamic acid that can be conjugated to antibodies. publish.csiro.au However, DFOB does not fully saturate the coordination preference of the Zr(IV) ion, which can lead to instability of the complex. publish.csiro.au

To address this, researchers have developed tetrameric hydroxamic acid ligands by extending the DFOB structure with an additional hydroxamic acid monomer, such as 4-((5-aminopentyl)(hydroxy)amino)-4-oxobutanoic acid (PBH), creating a ligand named DFOB-PBH. publish.csiro.auresearchgate.net These tetrameric ligands form more stable complexes with 89Zr compared to DFOB. publish.csiro.auresearchgate.net Further research has focused on synthesizing new linear tetrameric hydroxamic acid ligands to improve properties like water solubility and complex formation rates, which are crucial for developing optimized radiopharmaceuticals for immunological 89Zr PET imaging. publish.csiro.auresearchgate.net Studies comparing different tetrameric ligands have shown that modifications to the monomer unit can significantly affect the rate of Zr(IV) complexation and the stability of the resulting complex. publish.csiro.au

Table 3: Comparison of Ligands for Zirconium-89 Chelation

| Ligand | Type | Key Characteristic | Application Note |

| Desferrioxamine B (DFOB) | Trimeric Hydroxamic Acid | Standard chelator for 89Zr. publish.csiro.au | Does not fully saturate Zr(IV) coordination sphere, leading to potential instability. publish.csiro.au |

| DFOB-PBH | Tetrameric Hydroxamic Acid | More stable complex with Zr(IV) than DFOB. publish.csiro.au | Created by chain-extension of DFOB with the monomer PBH. publish.csiro.au |

| DFOB-PPH, DFOB-PPHNOCO | Tetrameric Hydroxamic Acid | Designed for improved water solubility and complexation rates. publish.csiro.auresearchgate.net | Show faster initial rates of Zr(IV) complexation compared to DFOB-PBH. publish.csiro.au |

Ligand Design for Metal Complexation and Stability in Imaging Agents

The primary goal in designing these ligands is to create a coordination environment that results in a highly stable metal complex, preventing the release of the free metal ion in the body, which can be toxic or lead to non-specific uptake in tissues like bone. usask.carsc.org Key principles in the design of these chelators include optimizing the number of donor atoms (denticity) to match the coordination number of the metal ion and tailoring the ligand's backbone to create a pre-organized structure that readily encapsulates the metal. usask.caacs.org

An exemplary case is the chelation of Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for antibody-based PET imaging. usask.ca The standard chelator for ⁸⁹Zr has been Desferrioxamine (DFO), a naturally occurring siderophore with three hydroxamic acid groups, making it a hexadentate ligand. usask.carsc.org However, since Zr(IV) can accommodate coordination numbers greater than six, the resulting [⁸⁹Zr]Zr-DFO complex is not fully coordinatively saturated and can exhibit suboptimal in vivo stability. usask.carsc.org This has spurred the development of novel chelators with higher denticity to form more stable complexes with ⁸⁹Zr.

Research has focused on synthesizing analogues that build upon the hydroxamic acid motif. For instance, increasing the number of hydroxamate chelating groups within a single molecule leads to octadentate or even dodecadentate ligands. These higher-denticity ligands can more effectively saturate the coordination sphere of the metal ion, leading to enhanced thermodynamic stability and kinetic inertness.

The stability of metal complexes with hydroxamic acid-based ligands is often quantified by their stability constants (log β). A higher log β value indicates a more stable complex. The table below presents stability constants for selected metal ions with different hydroxamic acid-containing ligands, illustrating the influence of ligand structure on complex stability.

| Ligand/Chelator | Metal Ion | Log β | Reference |

| Acetohydroxamic acid | Sc(III) | - | acs.org |

| Acetohydroxamic acid | Y(III) | - | acs.org |

| Acetohydroxamic acid | La(III) | - | acs.org |

| Benzohydroxamic acid | Sc(III) | - | acs.org |

| Benzohydroxamic acid | Y(III) | - | acs.org |

| Benzohydroxamic acid | La(III) | - | acs.org |

| Tris-3,4-HOPO ligand | Gd(III) | 26.59 | mdpi.com |

Note: Specific log β values for Acetohydroxamic and Benzohydroxamic acids with Sc(III), Y(III), and La(III) were investigated but not explicitly provided in the source material. The trend in stability was reported as Sc(III) > Y(III) > La(III). acs.org

The design of these ligands also involves the incorporation of a bifunctional linker. This linker allows the chelator to be covalently attached to a targeting vector, such as a monoclonal antibody or a small molecule, which directs the imaging agent to a specific biological target. nih.gov The choice of linker is crucial as it must not interfere with the chelating properties of the ligand or the binding affinity of the targeting vector. rsc.org

In the context of MRI contrast agents, gadolinium(III) complexes are widely used. The design of ligands for Gd(III) focuses not only on high stability but also on allowing at least one water molecule to directly coordinate to the metal ion. This coordinated water molecule is essential for the paramagnetic relaxation enhancement effect that produces the contrast in the MR image. mdpi.com Ligands based on hydroxypyridinone (HOPO), which share chelating similarities with hydroxamic acids, have shown great promise in forming highly stable and efficient Gd(III) complexes for MRI. mdpi.com

The ongoing research in this area continues to explore novel analogues of this compound and other hydroxamic acid derivatives. The aim is to develop next-generation imaging agents with superior stability, targeting specificity, and imaging properties. This involves a multidisciplinary approach combining synthetic chemistry, radiochemistry, and preclinical evaluation to create safer and more effective diagnostic tools. nih.gov

Methodological Approaches in Research on 4 Hydroxyamino 4 Oxobutanoic Acid

Spectroscopic Characterization Techniques in Structural Elucidation and Interaction Studies

The definitive identification and structural confirmation of 4-(hydroxyamino)-4-oxobutanoic acid rely on a suite of spectroscopic techniques. These methods provide a detailed picture of the molecule's atomic composition and connectivity. intertek.com The process of structure elucidation confirms the chemical structure of a compound, which is a critical step in research and for regulatory submissions. taylorandfrancis.com

Key techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. semanticscholar.org These techniques map the chemical environment of each proton and carbon atom, allowing for the verification of the succinic acid backbone and the presence of the hydroxyamino group.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, which for this compound is 133.10 g/mol . nih.gov High-resolution mass spectrometry provides the precise elemental composition, further confirming the molecular formula C₄H₇NO₄. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the functional groups present in the molecule. taylorandfrancis.com Characteristic absorption bands would confirm the presence of the carboxylic acid (O-H and C=O stretching), the amide group (N-H and C=O stretching), and the hydroxyl group.

Elemental Analysis : This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, offering a fundamental check of the empirical and molecular formula. intertek.com

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Signals corresponding to protons on the ethylenic backbone, the carboxylic acid OH, and the NH-OH group. | Proton environment and connectivity. |

| ¹³C NMR | Signals for the two distinct carbonyl carbons and the two methylene (B1212753) (-CH₂) carbons. | Carbon skeleton structure. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak [M-H]⁻ at m/z ≈ 132 or [M+H]⁺ at m/z ≈ 134. | Confirms molecular weight. |

| FTIR Spectroscopy | Broad O-H stretch (acid), C=O stretches (acid and amide), N-H stretch. | Identification of key functional groups. |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful predictive tool in the study of this compound, offering insights that complement experimental data. frontiersin.orgfrontiersin.org These methods allow for the investigation of molecular properties, interactions, and dynamics at an atomic level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). scienceopen.com For this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. The process involves placing the ligand into the binding site of a target protein and scoring the interaction, often in terms of binding energy. A lower docking score typically indicates a more favorable binding interaction. scienceopen.com This methodology has been successfully used to screen for potential therapeutic agents against various targets, including enzymes and receptors. researchgate.netmdpi.com

Molecular Dynamics Simulations for Stability and Reactivity Predictions

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms and molecules over time. frontiersin.org These simulations model the physical motions of atoms and molecules, governed by Newton's equations of motion, to predict the dynamic behavior of a system. frontiersin.org For this compound, MD simulations can be used to:

Assess the conformational stability of the molecule in different solvent environments.

Study the stability of a ligand-protein complex predicted by molecular docking, observing how the interactions evolve over time. nih.gov

Predict the flexibility and dynamic behavior of the molecule, which can influence its binding to a target. researchgate.net

Simulations can run for nanoseconds to microseconds, providing detailed insight into the stability of key interactions, such as hydrogen bonds, between the compound and its target. frontiersin.orgnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties. Key parameters calculated for this compound include:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more easily polarized and more reactive. researchgate.net

Table 2: Illustrative Data from Computational Studies

| Computational Method | Parameter | Significance for this compound |

|---|---|---|

| Molecular Docking | Binding Affinity (kcal/mol) | Predicts the strength of interaction with a potential enzyme target. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Assesses the stability of the compound within a protein's binding site over time. |

| Quantum Chemistry (DFT) | HOMO-LUMO Energy Gap (eV) | Indicates the chemical reactivity and kinetic stability of the molecule. |

Biochemical Assay Development for Enzyme Inhibition Quantification

To experimentally validate computational predictions and quantify the biological activity of this compound, biochemical assays are essential. If docking studies suggest the compound inhibits a particular enzyme, a specific assay is developed to measure the extent of this inhibition.

The development of an enzyme inhibition assay typically involves:

Selection of a Substrate : A substrate that the target enzyme converts into a detectable product (e.g., colored or fluorescent) is chosen.

Assay Optimization : Conditions such as pH, temperature, and substrate concentration are optimized to ensure reliable and reproducible enzyme activity measurements.

Inhibition Measurement : The enzyme is incubated with varying concentrations of this compound before the addition of the substrate. The rate of product formation is measured, often using a spectrophotometer or fluorometer.

Data Analysis : The reduction in enzyme activity is plotted against the inhibitor concentration to determine key inhibitory parameters, such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

These assays provide quantitative, empirical data on the compound's inhibitory potency, which is crucial for understanding its potential as a modulator of enzyme function.

Q & A

Q. What are the key steps for synthesizing 4-(Hydroxyamino)-4-oxobutanoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and 4-oxobutanoic acid precursors. For example, analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid are synthesized via nucleophilic substitution or acid-catalyzed coupling . To ensure purity:

- Use anhydrous conditions to avoid side reactions (e.g., methanol residues can be detected via H NMR at δ 3.68 ppm for methoxy groups) .

- Purify via recrystallization (ethanol is commonly used) and confirm purity using HPLC (>98% threshold) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on GHS classifications for structurally similar compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols (respiratory irritant, H335) .

- Storage : Store at -10°C in airtight containers to prevent degradation .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., hydroxylamine protons appear as broad singlets near δ 9.89 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO exact mass: 133.0375 Da) .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., analogous compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid form hydrogen-bonded dimers) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and bioactivity of 4-oxobutanoic acid derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity at the ketone group, facilitating nucleophilic additions (e.g., fluorine in 4-(2-fluorophenyl)-4-oxobutanoic acid increases binding to enzyme active sites) .

- Bulkier Substituents (e.g., -Br) : May sterically hinder reactions but improve lipophilicity for membrane penetration in antimicrobial assays .

- Quantitative Structure-Activity Relationship (QSAR) : Model substituent effects using computational tools like DFT to predict bioactivity trends .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from variations in:

- Assay Conditions : pH, solvent polarity (e.g., DMSO vs. aqueous buffer) alters compound solubility and stability. Standardize protocols per OECD guidelines .

- Cell Lines/Targets : Test derivatives against isogenic cell lines to isolate target-specific effects (e.g., 4-oxobutanoic acid derivatives show variable IC in cancer vs. normal cells) .

- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may confound results .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Methodological Answer :

- Buffering Systems : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the hydroxamic acid group .

- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO for long-term storage .

- Chelation : Add EDTA (1 mM) to sequester metal ions that catalyze oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.